Product packaging for Methane phosphonous acid methyl ester(Cat. No.:)

Methane phosphonous acid methyl ester

Cat. No.: B8339459
M. Wt: 94.05 g/mol
InChI Key: MFBYDXODTSGNNM-UHFFFAOYSA-N
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Description

Methane phosphonous acid methyl ester (C2H7O2P) is an organophosphorus compound characterized by its phosphonous acid ester functional group. This class of compounds serves as versatile intermediates and building blocks in organic and medicinal chemistry research . Phosphonous acids and their esters, such as diethyl methylphosphonite, are known for their utility as precursors in the synthesis of more complex phosphorus-containing molecules, including those used in the development of P-stereogenic ligands and other functionally diverse compounds . These ligands are invaluable in asymmetric synthesis and catalysis. The methyl ester group can participate in various chemical transformations. Transesterification, for example, allows for the exchange of the alkoxy group under either acidic or basic conditions, providing a route to other valuable ester derivatives . Furthermore, compounds like methylphosphonic acid, a closely related phosphonate, are typically prepared from phosphonate esters via hydrolysis, suggesting potential synthetic pathways for derivative synthesis . Researchers value this reagent for its potential applications in developing novel materials, ligands, and bioactive molecule precursors. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7O2P B8339459 Methane phosphonous acid methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7O2P

Molecular Weight

94.05 g/mol

IUPAC Name

methoxy(methyl)phosphinous acid

InChI

InChI=1S/C2H7O2P/c1-4-5(2)3/h3H,1-2H3

InChI Key

MFBYDXODTSGNNM-UHFFFAOYSA-N

Canonical SMILES

COP(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Methylphosphonous Acid Esters

Esterification Reactions of Methylphosphonous Acid Derivatives

Esterification represents a primary pathway for the synthesis of methylphosphonous acid esters. These reactions typically involve the formation of a P-O bond by reacting a phosphorus-containing precursor with an alcohol.

Synthesis from Methylphosphonous Dichloride and Alcohols

A prominent method for preparing dialkyl methylphosphonites involves the reaction of methylphosphonous dichloride (CH₃PCl₂) with alcohols. This reaction requires an acid binding agent, typically a tertiary amine like triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) generated as a byproduct. The general reaction proceeds by adding the methylphosphonous dichloride, often diluted in a solvent, to a mixture of the alcohol and the tertiary amine while carefully controlling the temperature.

The molar ratio of the reactants is crucial for achieving high yields. Typically, the ratio of methylphosphonous dichloride to alcohol to tertiary amine is approximately 1:2.1:2.2. The reaction is carried out in a suitable solvent, such as petroleum ether, pentane, or hexane. After the reaction is complete, the resulting tertiary amine hydrochloride salt is removed, and the final product is purified through distillation. This method has been shown to produce dialkyl methylphosphonites with yields often exceeding 70-80%.

Table 1: Synthesis of Dialkyl Methylphosphonites from CH₃PCl₂ and Alcohols


AlcoholAcid Binding AgentSolventTemperature (°C)Yield (%)Reference
EthanolTriethylamine (Et₃N)Petroleum Ether25 ± 2~71-82 nih.gov
IsopropanolTriethylamine (Et₃N)Petroleum Ether25 ± 2Not specified nih.gov

Preparation from Diethyl Phosphite (B83602) and Methyl Chloride Gas

Another significant synthetic route involves the reaction of diethyl phosphite with methyl chloride gas. This process is typically conducted in an autoclave under pressure due to the gaseous nature of methyl chloride. An acid binding agent, such as anhydrous triethylamine, is essential to scavenge the acid formed during the reaction.

In this procedure, diethyl phosphite and the acid binding agent are heated in a sealed reactor. Methyl chloride gas is then introduced, and the pressure is maintained between 0.4 and 0.8 MPa. The reaction mixture is heated for several hours, after which it is cooled, and the pressure is released. The solid triethylamine hydrochloride is filtered off, leaving a filtrate containing the desired product, which is then typically used in a subsequent reduction step.

Table 2: Reaction Conditions for Diethyl Methyl-phosphonite Synthesis


Reactant 1Reactant 2Acid Binding AgentTemperature (°C)Pressure (MPa)Reference
Diethyl PhosphiteMethyl Chloride GasAnhydrous Triethylamine1100.4 - 0.8 wikipedia.org

Specific Syntheses Involving Methane (B114726) Phosphonous Acid Methyl Ester as a Reactant

Dialkyl methylphosphonites are not only synthetic targets but also valuable intermediates in the production of other high-value chemicals. A primary application is in the synthesis of the herbicide glufosinate-ammonium. google.comgoogle.comIn these multi-step syntheses, the phosphonite ester undergoes further chemical transformations to build the final, more complex herbicide molecule. google.com Furthermore, the trivalent phosphorus atom in methylphosphonous acid esters is nucleophilic, allowing it to participate in the Michaelis-Arbuzov reaction. nih.govwikipedia.orgjk-sci.comIn this reaction, the phosphonite attacks an alkyl halide, leading to the formation of a pentavalent phosphorus species, specifically a phosphinate. wikipedia.orgThis classic reaction is a cornerstone for creating new phosphorus-carbon bonds.

Reduction-Based Synthetic Routes

Reduction methods provide an alternative approach to synthesizing methylphosphonous acid esters, typically by reducing a precursor that is already in a higher oxidation state.

Reduction of Phosphorous Acid Diesters

The synthesis of phosphonites can be achieved through the reduction of corresponding phosphorous acid diester derivatives. For instance, the intermediate product formed from the reaction of diethyl phosphite and methyl chloride is a methyl-phosphorous acid diethyl ester. google.comThis pentavalent phosphorus compound can subsequently be reduced to the target trivalent diethyl methyl-phosphonite. This two-step sequence allows for the transformation of readily available starting materials into the desired phosphonite product. google.com

Utilization of Metal Hydrides in Phosphonite Synthesis

Metal hydrides are powerful reducing agents frequently employed for the synthesis of phosphonites from their oxygenated precursors. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. google.com In a typical procedure, the filtrate containing the phosphorous acid diester intermediate is cooled, often to temperatures between -20°C and 0°C. A solution of the metal hydride, such as LiAlH₄ dissolved in an organic solvent like tetrahydrofuran (THF), is then added dropwise. The reaction is stirred for a period to ensure complete reduction. Following the reaction, the final diethyl methyl-phosphonite is isolated and purified by distillation, with yields reported to be as high as 90.8%. google.com

Table 3: Reduction of Methyl-phosphorous Acid Diethyl Ester with LiAlH₄

Catalytic Approaches in Phosphonite Synthesis

The synthesis of phosphonites has traditionally relied on stoichiometric reactions, such as the alcoholysis of phosphonous dichlorides (e.g., methylphosphonous dichloride) or reactions involving organometallic reagents like Grignard reagents. While effective, these methods often require harsh conditions and produce significant stoichiometric byproducts. Consequently, research has trended towards the development of catalytic processes to improve efficiency and reduce waste.

One of the primary catalytic routes for forming P-O bonds in related P(III) compounds is transesterification. This equilibrium-driven process, which involves exchanging the alkoxy group of an ester with another alcohol, can be catalyzed by either acids or bases. For phosphonites, this method allows for the conversion of an existing phosphonite ester into a different one, which can be useful for introducing more complex or valuable alcohol moieties.

Lewis acids have also emerged as effective catalysts for the synthesis of P(III) esters. For instance, environmentally benign Zn(II) catalysts have been shown to be highly efficient for the synthesis of phosphite diesters, which are structurally related to phosphonites. rsc.org This methodology involves the consecutive introduction of two alcohol molecules onto a phosphorus center, releasing a non-toxic byproduct. rsc.org This suggests the potential for similar Zn(II)-catalyzed alcoholysis or transesterification reactions for producing methylphosphonous acid esters, offering a milder and more controlled alternative to traditional uncatalyzed methods.

Gold(I) complexes with phosphonite ligands have been synthesized and shown to have catalytic activity in reactions like the cyclization of allenols. nih.gov While this demonstrates the application of phosphonites in catalysis, it also points towards the compatibility of the phosphonite functional group with transition metal catalysts, opening avenues for catalytic synthesis routes where the phosphonite itself is the target molecule.

The table below summarizes examples of synthetic reactions for producing dialkyl methylphosphonites, which are closely related to the target compound. These examples, drawn from patent literature, often utilize stoichiometric Grignard reagents but are foundational to understanding the transformations required.

Precursor 1Precursor 2SolventTemperature (°C)ProductYield (%)Reference
Diethyl phosphonite chlorideMethylmagnesium chlorideTetrahydrofuran-10 to -5Diethyl methylphosphonite>90 patsnap.com
Dibutyl phosphonite chlorideMethylmagnesium chlorideTetrahydrofuran-10 to -5Dibutyl methylphosphonite>90 patsnap.com
Ternary Complex¹Absolute EthanolDichloromethane0 to 40Diethyl methylphosphonite85 google.com
¹Complex formed from phosphorus trichloride, aluminum chloride, and chloromethane (B1201357) after aluminum reduction.

Atom-Efficient and Environmentally Benign Synthetic Strategies for Phosphonites

In line with the principles of green chemistry, modern synthetic methods aim to maximize atom economy and minimize environmental impact. sciencedaily.combioengineer.org For phosphonite synthesis, this involves designing routes that incorporate most of the atoms from the reactants into the final product and avoiding the use of hazardous substances. rsc.orgrsc.org

A key precursor for methane phosphonous acid methyl ester is methylphosphonous dichloride (CH₃PCl₂). wikipedia.org Its synthesis from phosphorus trichloride and a methylating agent, and its subsequent reaction with methanol, is a direct route to the desired ester.

CH₃PCl₂ + 2 CH₃OH → CH₃P(OCH₃)₂ + 2 HCl

While direct, this reaction generates two equivalents of hydrogen chloride (HCl) as a byproduct, lowering its atom economy. The HCl must be neutralized, which generates salt waste. Furthermore, methylphosphonous dichloride itself is a corrosive, flammable, and highly reactive liquid, posing significant handling risks. wikipedia.orgechemi.comnoaa.gov

More atom-efficient and environmentally friendly strategies seek to circumvent such hazardous intermediates and wasteful byproducts. A patented method describes the synthesis of diethyl methylphosphonite from diethyl phosphite and chloromethane in the presence of an acid-binding agent. google.com This approach is noted for its high atom utilization rate, simple and easy operation, and for being green and environmentally friendly. google.com The reduction of the related phosphonate (B1237965) ester, methylphosphorous acid diethyl ester, to diethyl methylphosphonite using a reducing agent like LiAlH₄ has also been described as a viable synthetic step. google.com

The following table outlines key features of more environmentally benign approaches to phosphonite synthesis.

Synthetic StrategyKey ReactantsAdvantagesDisadvantagesReference
Direct AlcoholysisMethylphosphonous dichloride, MethanolHigh conversion, Direct routeLow atom economy (HCl byproduct), Hazardous precursor wikipedia.org
Reduction RouteDiethyl phosphite, Chloromethane, Reducing AgentHigh atom utilization, Milder processUse of potent reducing agents can be hazardous google.com
One-Pot ComplexationPCl₃, AlCl₃, CH₃Cl, EthanolAvoids isolation of hazardous intermediate, Reduced waste, High yieldInvolves complex initial mixture, Use of aluminum reductant google.com

Mechanistic Investigations of Chemical Reactivity and Transformations of Methylphosphonous Acid Esters

Nucleophilic Reactivity of the Trivalent Phosphorus Center in Phosphonites

The chemistry of phosphonites, including methylphosphonous acid methyl ester, is fundamentally shaped by the nucleophilic character of the trivalent phosphorus atom. almerja.comlibretexts.org This nucleophilicity arises from the presence of a lone pair of electrons on the phosphorus atom, which can readily attack electrophilic centers. almerja.comuni-freiburg.de Consequently, phosphonites react with a variety of electrophiles, most notably alkyl halides, in what is often the initial step of significant synthetic transformations. almerja.comlibretexts.org

The reaction of a trivalent phosphorus ester with an alkyl halide initiates with the SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide. wikipedia.org This leads to the formation of a phosphonium (B103445) salt as an intermediate. libretexts.orgwikipedia.org The reactivity of the phosphonite in these nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the phosphorus atom. Electron-donating groups enhance the nucleophilicity of the phosphorus center, accelerating the reaction, while electron-withdrawing groups have the opposite effect. jk-sci.com

Phosphonites are generally more reactive than the corresponding phosphite (B83602) esters in such nucleophilic reactions. wikipedia.org This heightened reactivity makes them valuable reagents in organic synthesis for the formation of phosphorus-carbon bonds.

Oxidation Reactions of Phosphonites

Trivalent phosphorus compounds, including phosphonites, are readily oxidized to their pentavalent counterparts. mit.edu This propensity for oxidation is a defining characteristic of their chemistry. The oxidation of a phosphonite, such as methylphosphonous acid methyl ester, results in the formation of a phosphonate (B1237965). rsc.org

A variety of oxidizing agents can effect this transformation. For instance, dinitrogen tetroxide has been successfully employed to oxidize phosphites to phosphates and is also effective for the oxidation of phosphonites to phosphonates. rsc.org Similarly, mercuric oxide can be used for this purpose. rsc.org The reaction with dinitrogen tetroxide is often vigorous and may require cooling. rsc.org In some contexts, phosphonites can act as antioxidants by reducing hydroperoxides. acs.org The efficiency of this reduction is generally higher for phosphonites compared to phosphites. acs.org

The mechanism of oxidation can vary depending on the oxidant. For instance, in the presence of iodine and a base, H-phosphonate diesters are oxidized to the corresponding phosphates via a phosphoroiodidate intermediate. acs.org While this specific example involves an H-phosphonate, it illustrates a potential pathway for the oxidation of related trivalent phosphorus compounds. In biological systems, enzymes can catalyze the oxidative cleavage of the C-P bond in phosphonates. nih.gov

Oxidizing AgentProduct from PhosphoniteReference
Dinitrogen tetroxidePhosphonate rsc.org
Mercuric oxidePhosphonate rsc.org
HydroperoxidesPhosphonate acs.org
Iodine/BasePhosphonate (from H-phosphonate) acs.org

Transesterification Processes Involving Methylphosphonous Acid Esters

Transesterification is a process where the ester group of a phosphonite is exchanged with an alcohol. This reaction allows for the modification of the ester moiety of methylphosphonous acid esters. The process is reversible and can be driven to completion by using an excess of the new alcohol or by removing the alcohol that is displaced. wikipedia.org For example, phosphite esters undergo alcohol exchange when heated with other alcohols. wikipedia.org

This reaction can be catalyzed by either acid or base. In the context of phosphonate esters, transesterification can be achieved by refluxing a diaryl phosphonate in an aliphatic alcohol containing a catalytic amount of the corresponding sodium alkoxide. google.com A similar principle applies to phosphonites. The propensity for transesterification has been exploited synthetically, for instance, in the preparation of phosphonic acid monomethyl esters from alkylpinacol phosphonates by reaction with acidulated methanol. nih.govacs.org

The reaction proceeds through a nucleophilic attack of the incoming alcohol on the phosphorus center. The mechanism can involve a pentacoordinate intermediate or transition state. researchgate.net The reversibility of the transesterification of phosphites can lead to the formation of mixtures of products if not driven to completion. rsc.org

Alkylation Reactions of Phosphonites and Phosphorus-Carbon Bond Formation

One of the most significant reactions of phosphonites is their alkylation, which leads to the formation of a stable phosphorus-carbon (P-C) bond. The cornerstone of this transformation is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the treatment of a trivalent phosphorus ester, such as a phosphonite, with an alkyl halide. wikipedia.org

The mechanism of the Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide. wikipedia.orgorganic-chemistry.org This SN2 reaction forms a phosphonium salt intermediate. wikipedia.org In the subsequent step, the displaced halide anion acts as a nucleophile and attacks one of the carbon atoms of the ester group on the phosphorus, leading to the cleavage of a C-O bond and the formation of a pentavalent phosphorus species with a new P-C bond, along with another alkyl halide. wikipedia.org When a phosphonite is used as the starting material, the product is a phosphinate. wikipedia.org

Phosphonites are noted to be more reactive than phosphite esters in the Michaelis-Arbuzov reaction. wikipedia.org The general reactivity order of alkyl halides is R'–I > R'–Br > R'–Cl. jk-sci.com While primary alkyl halides react readily, secondary and tertiary alkyl halides are less effective. jk-sci.com

Reactant 1Reactant 2Product TypeKey ReactionReference
PhosphoniteAlkyl HalidePhosphinateMichaelis-Arbuzov Reaction wikipedia.org
Trialkyl PhosphiteAlkyl HalideAlkyl PhosphonateMichaelis-Arbuzov Reaction jk-sci.comorganic-chemistry.org

In recent years, radical-based alternatives to the classical Michaelis-Arbuzov reaction have been developed. These methods allow for the formation of P-C bonds under milder conditions and can be applied to a broader range of substrates, including secondary and tertiary alkyl halides. chinesechemsoc.org These reactions often proceed via photoredox catalysis, involving the formation of phosphoranyl radical intermediates. chinesechemsoc.org

Hydrolysis Mechanisms of Phosphonite Esters (Acidic and Basic Conditions)

Phosphonite esters, like other phosphorus esters, are susceptible to hydrolysis under both acidic and basic conditions. nih.gov Hydrolysis results in the cleavage of the P-O ester bond, yielding phosphonous acid and the corresponding alcohol. The mechanism of hydrolysis is dependent on the pH of the medium. nih.gov

Under acidic conditions, the reaction is typically initiated by the protonation of the oxygen atom of the P=O group (in the case of the pentavalent phosphonate product) or the ester oxygen. nih.gov This is followed by the nucleophilic attack of a water molecule on the phosphorus atom. nih.gov For phosphonate esters, the hydrolysis occurs in a consecutive manner, with the two ester groups being cleaved in separate steps. nih.gov The mechanism can proceed via an AAc2 pathway, involving P-O bond cleavage with the participation of water, or an AAl1 or AAl2 mechanism, which involves C-O bond cleavage. nih.gov

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the electrophilic phosphorus center. nih.gov This leads to the formation of a pentacoordinate intermediate, which then collapses to give the products. nih.gov For phosphonate esters, the rate of hydrolysis under basic conditions can be significantly faster for methyl esters compared to more sterically hindered esters like isopropyl esters. nih.gov The cleavage of the P-C bond is generally more difficult to achieve than the cleavage of the P-O-C linkage and requires more aggressive conditions. wikipedia.org

ConditionGeneral MechanismKey StepsReference
AcidicNucleophilic attack by water on protonated esterProtonation of ester, nucleophilic attack by H₂O, P-O or C-O bond cleavage nih.gov
BasicNucleophilic attack by hydroxide ionDirect attack of OH⁻ on phosphorus, formation of pentacoordinate intermediate, P-O bond cleavage nih.gov

Radical-Mediated Reactions Involving Phosphonites

In addition to classical ionic reaction pathways, phosphonites can participate in radical-mediated reactions. These processes provide alternative synthetic routes, often under milder conditions and with broader substrate scope than their ionic counterparts. chinesechemsoc.org A key example is the radical version of the Arbuzov reaction. chinesechemsoc.org

These reactions are often initiated using photoredox catalysis. chinesechemsoc.org The mechanism typically involves the generation of an alkyl radical from an alkyl halide. This alkyl radical then adds to the trivalent phosphorus atom of the phosphonite to form a phosphoranyl radical intermediate. chinesechemsoc.org This intermediate subsequently undergoes β-scission to yield the final phosphonate product and another radical species. chinesechemsoc.org

This radical-based approach significantly expands the scope of the Arbuzov reaction, making it applicable to secondary and even tertiary alkyl iodides and bromides, which are poor substrates in the traditional thermal reaction. chinesechemsoc.org The reactions can often be conducted at room temperature, avoiding the high temperatures required for the classical Michaelis-Arbuzov reaction. chinesechemsoc.org The improved functional group tolerance of these radical methods makes them suitable for the late-stage modification of complex molecules. chinesechemsoc.org

Theoretical and Computational Chemistry Studies on Methylphosphonous Acid Esters

Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways for Phosphonites

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature and reaction mechanisms of phosphonites. These methods allow for the detailed mapping of electron distribution, the characterization of molecular orbitals, and the exploration of potential energy surfaces for chemical reactions.

Research into the reactivity of related organophosphorus compounds provides a clear blueprint for how phosphonites are studied. For instance, a DFT study at the B3LYP/6-311G(d,p) level on the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate (B1237965) successfully elucidated the reaction's mechanism and regioselectivity. imist.maresearchgate.net Such calculations identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to predicting reactivity. The energy gap between the HOMO of a nucleophile (like a phosphonite) and the LUMO of an electrophile determines the reaction's feasibility. researchgate.net

In this context, the phosphinite acts as the nucleophile, and theoretical calculations can determine whether it attacks a carbon or a halogen atom on the electrophile by calculating the activation energies for both pathways. imist.maresearchgate.net The path with the lower activation energy is the favored reaction route. These computational findings are often in excellent agreement with experimental results. researchgate.net

Furthermore, detailed electronic structure analysis has been performed on the closely related molecule dimethyl methylphosphonate (B1257008) (DMMP). escholarship.org Using DFT and photoelectron spectroscopy, researchers have mapped its valence and core level binding energies and visualized the molecular orbitals, providing a foundational reference for understanding how functional group substitutions on the phosphorus center affect electronic properties. escholarship.org

Calculated PropertyCompound SystemMethodValueFinding
HOMO EnergyDiphenyl Methyl PhosphiniteB3LYP/6-311G(d,p)-6.53 eVIndicates nucleophilic character. researchgate.net
LUMO EnergyDiethyl Trichloro-methyl PhosphonateB3LYP/6-311G(d,p)-2.04 eVIndicates electrophilic character. researchgate.net
HOMO-LUMO GapReactant PairB3LYP/6-311G(d,p)4.49 eVSuggests a kinetically controlled reaction. researchgate.net
Activation Energy (ΔG‡)Attack on ChlorineB3LYP/6-311G(d,p)16.59 kcal/molLower energy barrier, indicating the favored pathway. researchgate.net
Activation Energy (ΔG‡)Attack on CarbonB3LYP/6-311G(d,p)39.79 kcal/molHigher energy barrier, disfavored pathway. researchgate.net

Conformational Analysis and Energetic Landscapes of Phosphonite Structures

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers or rotamers, that arise from rotation around single bonds. These studies are crucial for understanding a molecule's stability, properties, and interactions. For methylphosphonous acid esters, rotation can occur around the P-C and P-O single bonds.

Computational methods are used to calculate the potential energy surface associated with these rotations, identifying the lowest energy (most stable) conformations and the energy barriers between them. While specific studies on Methane (B114726) phosphonous acid methyl ester are limited, extensive conformational analysis has been conducted on its analog, DMMP. dntb.gov.ua These studies reveal the existence of multiple stable conformers. The relative energies of these conformers determine their population at a given temperature.

Generally, staggered conformations, where bulky groups are furthest apart, are energetically favored over eclipsed conformations, where they are aligned. The energy difference between these states can be quantified through quantum chemical calculations. This analysis is vital for interpreting experimental spectra, as different conformers may exhibit distinct spectroscopic signatures.

Conformer AttributeDescriptionSignificance
Dihedral Angle The angle of rotation around a P-O or P-C bond.Defines the specific conformation (e.g., gauche, anti).
Relative Energy (ΔE) The energy difference between a given conformer and the most stable conformer.Lower energy indicates a more stable and abundant conformer.
Energy Barrier The energy required to rotate from one stable conformer to another.Determines the rate of interconversion between conformers.

Molecular Dynamics Simulations for Phosphonite Reaction Mechanisms

While quantum chemical calculations are excellent for studying static structures and reaction pathways at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a molecular system, including solvent effects and temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes and chemical reactions as they happen.

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms, providing a highly accurate description of bond-breaking and bond-forming events. rsc.org This technique has been applied to study the interaction of organophosphorus compounds with surfaces, revealing detailed mechanisms of adsorption and the role of specific atoms. rsc.org

For phosphonite reactions in solution, MD simulations can be used to:

Model the explicit interactions between the phosphonite and solvent molecules.

Trace the reaction trajectory from reactants through the transition state to products.

Calculate the free energy profile of a reaction, which includes entropic and thermal contributions.

Understand how the dynamic behavior of the reactants influences the reaction outcome.

Although specific AIMD studies on the reaction mechanisms of simple phosphonites were not found, the methodology is widely applied in related fields, such as the study of phosphoryl transfer and the interaction of organic phosphates with minerals, highlighting its potential and importance for understanding phosphonite reactivity in realistic environments. umd.edumdpi.com

Computational Design of Novel Phosphonite Derivatives

Computational chemistry is not only a tool for analysis but also for design. By leveraging an understanding of structure-property relationships, researchers can perform in silico design of novel phosphonite derivatives with tailored characteristics for specific applications, such as catalysis or materials science.

The design process typically involves:

Defining a Target Property: This could be enhanced catalytic activity, improved thermal stability, or specific electronic properties.

Generating Candidate Molecules: A virtual library of phosphonite derivatives is created by systematically modifying the parent structure (e.g., changing substituent groups).

High-Throughput Screening: Quantum chemical calculations are used to predict the target property for all candidate molecules. This allows for rapid screening of thousands of potential structures.

Detailed Analysis: The most promising candidates are then subjected to more rigorous and computationally expensive calculations (like reaction pathway analysis or MD simulations) to validate their potential.

This approach is widely used in the broader field of phosphorus chemistry. For example, computational design has been instrumental in developing novel phosphorus-containing catalysts for applications like water splitting. rsc.org DFT is used to guide the design of materials such as transition metal phosphides and metal phosphonates by modeling their catalytic activity. rsc.orgmdpi.com These principles are directly applicable to the design of phosphonite-based molecules, for instance, in creating new ligands for organometallic catalysts with optimized steric and electronic properties for improved reaction yield and selectivity.

Applications of Methylphosphonous Acid Esters in Non Biological Systems

Role as Ligands in Metal-Catalyzed Organic Reactions

Organophosphorus compounds are paramount as ligands in transition-metal-catalyzed cross-coupling reactions due to their ability to coordinate with the metal center and influence its catalytic activity. While phosphine (B1218219) ligands are most commonly employed, phosphonous acid esters also exhibit potential in this domain. The phosphorus atom in these esters possesses a lone pair of electrons that can be donated to a metal center, forming a metal-ligand complex. The electronic and steric properties of the ester can be tuned by varying the alkyl groups, which in turn affects the stability and reactivity of the catalyst.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The catalytic cycle typically involves a palladium catalyst supported by phosphine ligands. While there is a vast body of literature on various phosphine ligands for this reaction, specific examples detailing the use of methane (B114726) phosphonous acid methyl ester as a ligand are not readily found. The effectiveness of a ligand in this reaction often depends on its ability to facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the amination product. The electronic properties of a phosphonous acid ester ligand could potentially modulate these steps.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, generally utilizes palladium catalysts with phosphine ligands to couple organoboron compounds with organic halides. The ligand plays a crucial role in the transmetalation and reductive elimination steps of the catalytic cycle. Although specific studies employing methane phosphonous acid methyl ester as a ligand in Suzuki-Miyaura coupling are not prominent in the literature, the general principles of ligand design suggest that its electronic and steric profile could influence the efficiency of the catalytic process.

These palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of various carbon-carbon bonds. Each of these reactions (Stille, Sonogashira, Negishi, Heck, and Hiyama) involves a catalytic cycle where the ligand on the palladium center is critical for the reaction's success. The ligand influences the solubility, stability, and reactivity of the catalyst. While detailed reports on the application of this compound as a ligand in these specific named reactions are scarce, the broader class of organophosphorus ligands has been extensively explored. The potential for a phosphonous acid ester to act as a ligand in these systems would depend on its ability to support the various steps of the catalytic cycles, such as oxidative addition, transmetalation (where applicable), and reductive elimination.

Use as Reagents in Organic Synthesis

Beyond their role as ligands, methylphosphonous acid esters can also serve as reagents in various organic transformations, primarily as sources of phosphorus or as building blocks for more complex organophosphorus compounds.

The phosphorus atom in methylphosphonous acid esters can act as a nucleophile, enabling the formation of new phosphorus-carbon bonds. This reactivity is fundamental to the synthesis of a wide range of organophosphorus compounds. For instance, in the Michaelis-Arbuzov reaction, a trialkyl phosphite (B83602) (a related class of P(III) esters) reacts with an alkyl halide to form a phosphonate (B1237965). A similar reactivity could be anticipated for methylphosphonous acid methyl ester, where the phosphorus atom would attack an electrophilic carbon center.

Table 1: Potential Nucleophilic Reactions of Methylphosphonous Acid Methyl Ester

Reaction TypeElectrophileProduct Class
Michaelis-Arbuzov typeAlkyl HalidePhosphinate Esters
Pudovik ReactionAldehyde/Imineα-Hydroxy/Amino Phosphinates

These reactions would lead to the formation of phosphinates, which are valuable intermediates in their own right.

This compound can serve as a versatile precursor for the synthesis of other important classes of organophosphorus compounds. Its P(III) center can be oxidized to P(V), and the ester groups can be hydrolyzed or transesterified.

One significant transformation is the oxidation to the corresponding phosphonic acid ester. This conversion can be achieved using various oxidizing agents. Furthermore, the P-C bond in methylphosphonous acid methyl ester is relatively stable, allowing for chemical modifications at the ester functionality. For example, hydrolysis of the methyl ester would yield methylphosphonous acid, a key intermediate for the synthesis of other derivatives.

Another important application is in the synthesis of phosphine oxides. The reaction of phosphonates with Grignard reagents can lead to the formation of tertiary phosphine oxides. While this reaction is typically applied to phosphonates (P(V) compounds), the analogous transformation of a phosphonous acid ester could provide a route to valuable phosphine oxides after an oxidation step.

Table 2: this compound as a Precursor

Target Compound ClassReaction Type
Methylphosphonic Acid Methyl EsterOxidation
Methylphosphonous AcidHydrolysis
Tertiary Phosphine OxidesGrignard Reaction followed by Oxidation
Other Phosphinate EstersTransesterification

The versatility of this compound as a synthetic intermediate underscores its potential value in the broader field of organophosphorus chemistry.

Advanced Analytical Methodologies for Research Characterization of Methylphosphonous Acid Esters

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the unambiguous identification of Dimethyl methylphosphonate (B1257008).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P).

¹H NMR: In the proton NMR spectrum of Dimethyl methylphosphonate, the protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent, as are the three protons of the methyl group directly bonded to the phosphorus atom (P-CH₃). This results in distinct signals with specific chemical shifts and coupling patterns due to the influence of the phosphorus atom. amazonaws.com

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For DMMP, two distinct signals are expected: one for the carbon in the P-CH₃ group and another for the carbons in the two equivalent -OCH₃ groups. The coupling between the phosphorus and carbon atoms (J-coupling) is a key diagnostic feature, with the direct ¹JC-P coupling being significantly larger than the two-bond ²JC-P coupling. youtube.com

³¹P NMR: Phosphorus-31 NMR is particularly useful for organophosphorus compounds, offering high sensitivity and a wide range of chemical shifts that are indicative of the phosphorus atom's oxidation state and coordination environment. nih.govnih.gov For DMMP, the ³¹P NMR spectrum typically shows a single resonance at a characteristic chemical shift. amazonaws.comrsc.org

Interactive Table: Typical NMR Spectroscopic Data for Dimethyl methylphosphonate (DMMP)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹³C ~10 Doublet ¹JC-P ≈ 142 P-C H₃
¹³C ~56 Doublet ²JC-P ≈ 6 O-C H₃

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. amazonaws.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns. In the electron ionization (EI) mass spectrum of Dimethyl methylphosphonate, the molecular ion peak (M⁺) is observed, along with several characteristic fragment ions resulting from the cleavage of P-C and P-O bonds. nist.govacs.orgnih.gov

The fragmentation of the DMMP cation has been studied in detail, revealing a rich array of dissociation reactions. acs.orgnih.gov Common fragments include ions at m/z = 109, 94, 93, and 79. acs.org

Interactive Table: Major Mass Spectral Fragments of Dimethyl methylphosphonate (DMMP) in EI-MS

m/z Proposed Fragment Ion
124 [CH₃P(O)(OCH₃)₂]⁺ (Molecular Ion)
109 [CH₃P(O)(OCH₃)₂ - CH₃]⁺
94 [P(O)(OCH₃)₂]⁺
93 [P(O)(OH)(OCH₃)]⁺

Source: Data compiled from NIST Chemistry WebBook and related studies. nist.govacs.org

Chromatographic Separation and Detection Methods (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are used to separate complex mixtures into their individual components. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like Dimethyl methylphosphonate. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both the separation and identification of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cromlab-instruments.es For the analysis of DMMP, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column's stationary phase separates DMMP from other components in the mixture based on differences in their boiling points and affinities for the stationary phase. cromlab-instruments.es As DMMP elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting mass spectrum is used for identification. nih.gov

The selection of the GC column is a critical step. A 5% phenyl methyl siloxane stationary phase is commonly used and has been shown to provide good performance for the analysis of organophosphorus pesticides. cromlab-instruments.esanalysis.rs The use of a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be employed for selective detection of organophosphorus compounds. cromlab-instruments.es US EPA Method 8141B provides standardized procedures for the GC determination of a wide range of organophosphorus compounds. cromlab-instruments.es

For trace-level analysis, techniques like static headspace GC-MS can be employed, which offers a simple and effective method for the quantification of DMMP from various matrices, such as activated carbon particles. nih.gov

Interactive Table: Typical GC-MS Parameters for Dimethyl methylphosphonate (DMMP) Analysis

Parameter Typical Value / Condition
Gas Chromatograph (GC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TraceGOLD TG-5SilMS or similar 5% Phenyl Polysiloxane phase) cromlab-instruments.esanalysis.rs
Injection Mode Splitless cromlab-instruments.es
Carrier Gas Helium
Oven Program Example: Initial 40°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Environmental Transformation Pathways of Methylphosphonous Acid Esters Focus on Abiotic Chemical Processes

Reactions with Environmental Oxidants (e.g., Hydroxyl Radical)

The environmental fate of methylphosphonous acid esters is significantly influenced by abiotic chemical processes, particularly their reactions with potent environmental oxidants. Among the most reactive and ubiquitous of these is the hydroxyl radical (•OH), a powerful oxidizing agent found in various environmental compartments, including natural waters and the atmosphere. acs.org Due to its high reactivity, the hydroxyl radical plays a crucial role in the degradation of many organic compounds.

Detailed research into the reaction of Methane (B114726) phosphonous acid methyl ester with hydroxyl radicals is limited. However, extensive studies have been conducted on closely related organophosphorus compounds, such as Dimethyl methylphosphonate (B1257008) (DMMP), which serves as a valuable model for understanding these transformation pathways. researchgate.netacs.org

The primary mechanism for the degradation of these phosphonates by hydroxyl radicals is initiated by hydrogen abstraction. researchgate.netacs.org In this process, the •OH radical removes a hydrogen atom from one of the methyl groups (either the P-methyl or the O-methyl group) of the ester molecule. This abstraction results in the formation of a carbon-centered radical. Alternative pathways, such as electron abstraction or direct addition of the hydroxyl radical to the phosphorus center, have been shown to be insignificant routes for this reaction. researchgate.netacs.org

Following the initial hydrogen abstraction, the resulting carbon-centered radicals are highly reactive. In the presence of molecular oxygen, these radicals can undergo further reactions to form phosphonic acid monoesters. researchgate.netacs.org This transformation pathway represents a major route for the abiotic degradation of simple phosphonate (B1237965) esters in the environment. Studies on the degradation of methylphosphonic acid have also confirmed that the carbon-phosphorus (C-P) bond can be cleaved by hydroxyl radicals, ultimately leading to the formation of orthophosphate. rsc.org

The kinetics of the reaction between hydroxyl radicals and phosphonates have been quantified in several studies. For DMMP in the aqueous phase, the rate constant has been determined through competition kinetics. In the gas phase, the reaction kinetics show a more complex relationship with temperature. nih.govnih.gov The reaction rate constant was observed to have a V-shaped temperature dependence, initially decreasing as temperature rises to a certain point, and then increasing with further temperature increases. nih.govnih.gov

Detailed kinetic data from studies on Dimethyl methylphosphonate (DMMP) are presented below.

Reaction Rate Constants for Dimethyl Methylphosphonate (DMMP) with Hydroxyl Radical

Phase Rate Constant (k) Temperature (K) Method
Aqueous (2 ± 1) × 10⁸ M⁻¹ s⁻¹ Not Specified Competition Kinetics
Gas V-shaped dependence 295–837 Laser Photolysis / Transient Absorption

This table is interactive. You can sort and filter the data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methane phosphonous acid methyl ester derivatives?

  • Methodological Answer : A widely used approach involves reacting trivalent phosphorus compounds with nitrostyrenes. For example, dimethyl phosphite reacts with ω-nitrostyrene in alcohol or ether to yield dimethyl esters of α-styryl phosphonous acid derivatives . Another route utilizes dipeptide phosphonous acid esters treated with Ph₃PCl₂ in dichloromethane, followed by quenching with triethylamine (TEA) to scavenge HCl, enabling subsequent coupling with hydroxyl acid esters . These methods prioritize controlled stoichiometry (e.g., 1.2 eq. Ph₃PCl₂) and reaction monitoring via ³¹P NMR to track intermediates.

Q. What analytical techniques are effective for characterizing this compound and its derivatives?

  • Methodological Answer : ³¹P NMR spectroscopy is critical for identifying phosphonous acid derivatives, as it distinguishes between intermediates like methyl phosphonous acid chloride (δ ~10–20 ppm) and disproportionation products such as (CH₃P)ₙ or (CH₃PO) . Differential thermal analysis (DTA) can detect reaction thresholds, e.g., reactions with CCl₄ occur above 160°C, producing complex mixtures of up to six compounds detectable by NMR . Mass spectrometry (e.g., FAB-MS) complements structural validation post-synthesis .

Q. How can purity and stability be maintained during storage of phosphonous acid esters?

  • Methodological Answer : Disproportionation, not polymerization, is the primary degradation pathway. Storage under anhydrous conditions at low temperatures (-20°C) minimizes hydrolysis. For example, methyl phosphonous acid anhydride decomposes into (CH₃P)ₙ and (CH₃PO) at elevated temperatures, necessitating inert atmospheres (N₂/Ar) and desiccants .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity depends on the acylating agent and steric environment. Using N-(R)-α-methylbenzylamino(ferrocenyl) methane phosphonous acid as an acylating agent yields diastereoisomers in a 1:2 ratio, whereas N-diphenylmethyl derivatives produce ratios up to 1:1:6:6. Chiral auxiliaries and low-temperature reactions (-40°C) enhance selectivity by slowing racemization .

Q. What are the mechanisms behind the thermal decomposition of this compound?

  • Methodological Answer : Thermal decomposition proceeds via stepwise hydrolysis and disproportionation. Initial hydrolysis forms methyl phosphonous acid chloride, which at higher temperatures (>80°C) converts to methyl phosphonous acid anhydride. This anhydride disproportionates into oligomeric (CH₃P)ₙ and oxidized (CH₃PO) species, as confirmed by ³¹P NMR tracking of P(III) → P(I)/P(V) transitions .

Q. How does this compound react with carbon tetrachloride under thermal conditions?

  • Methodological Answer : At >160°C, the ester reacts with CCl₄ to form phosphonic esters, benzal chloride, and dichlorostyrene. The reaction mechanism involves radical intermediates, as evidenced by the formation of six distinct products detected via ³¹P NMR. Adding benzaldehyde as a co-reagent redirects the pathway toward dichlorostyrene, suggesting competing electrophilic substitution pathways .

Q. What role do phosphonous acid esters play in synthesizing phosphonopeptide analogs?

  • Methodological Answer : In peptide synthesis, phosphonous acid esters act as phosphorylating agents. A protocol involves reacting dipeptide esters with Ph₃PCl₂ (0.1 M in CH₂Cl₂), followed by TEA-mediated HCl removal. Subsequent coupling with hydroxyl acid esters (2 eq.) and oxidation with t-BuOOH yields phosphonopeptides, validated by ³¹P NMR and FAB-MS .

Key Research Gaps

  • Stereochemical Control : Mechanisms driving diastereomer ratios (e.g., 1:2 vs. 1:1:6:6) remain unclear. Computational modeling of transition states could clarify steric/electronic effects .
  • Reaction Scalability : Multi-step syntheses (e.g., phosphonopeptides) require optimization for reproducibility at scale, particularly in solvent selection and catalyst recovery .

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